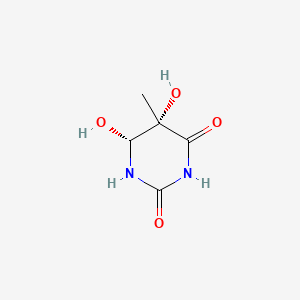
cis-5,6-Dihydroxythymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5,6-Dihydroxythymine: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a major product of oxidative DNA damage, often formed through the reaction of thymine with reactive oxygen species generated by ionizing radiation or aerobic metabolism . This compound is significant in the study of DNA repair mechanisms and oxidative stress markers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,6-Dihydroxythymine typically involves the oxidation of thymidine. One common method is the osmium tetroxide oxidation of protected thymidine, which yields the cis isomers of thymine glycol . The Sharpless asymmetric dihydroxylation (AD) reaction is another method used to obtain the desired isomer, although it is slow and requires specific conditions .
Industrial Production Methods: While there is limited information on the industrial production of this compound, the use of ionic liquids as co-solvents has been shown to improve the yield and reaction rate of the Sharpless AD reaction .
Chemical Reactions Analysis
Types of Reactions: cis-5,6-Dihydroxythymine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in oxidative DNA damage .
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for the oxidation of thymidine to produce this compound.
Reduction and Substitution: Specific conditions and reagents for these reactions are less documented but are crucial in the study of DNA repair pathways.
Major Products: The primary product of these reactions is this compound itself, which can further participate in DNA repair processes .
Scientific Research Applications
cis-5,6-Dihydroxythymine is extensively studied in various scientific fields:
Mechanism of Action
cis-5,6-Dihydroxythymine exerts its effects by blocking DNA replication. When DNA polymerases encounter this lesion, they terminate primer extension immediately past the lesion site . This blockage is due to the distortion in the DNA structure caused by the compound, which hinders the incorporation of the next nucleotide . The presence of this compound in DNA is a signal for the base excision repair pathway to excise and repair the damaged base .
Comparison with Similar Compounds
- 5-Hydroxy-5,6-Dihydrothymidine
- cis-5,6-Dihydroxy-5,6-Dihydrothymidine
Comparison: cis-5,6-Dihydroxythymine is unique due to its specific formation through oxidative damage and its significant role in blocking DNA replication . While similar compounds like 5-Hydroxy-5,6-Dihydrothymidine also result from oxidative processes, they differ in their structural impact on DNA and their specific roles in DNA repair mechanisms .
Properties
CAS No. |
58000-49-0 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |
InChI Key |
GUKSGXOLJNWRLZ-MVHIGOERSA-N |
Isomeric SMILES |
C[C@@]1([C@H](NC(=O)NC1=O)O)O |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


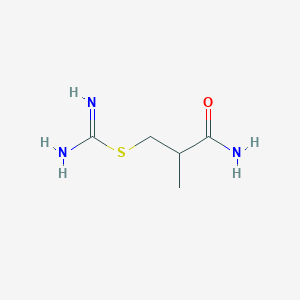

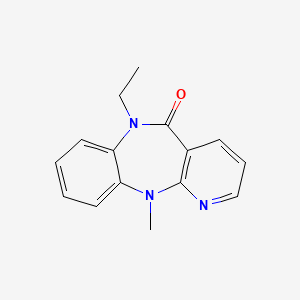
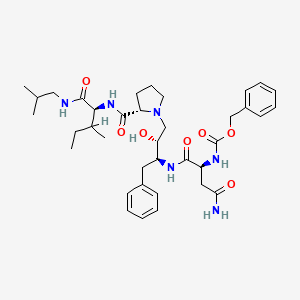
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
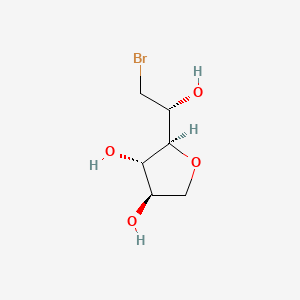
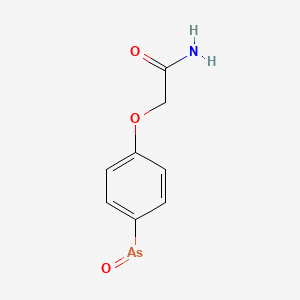
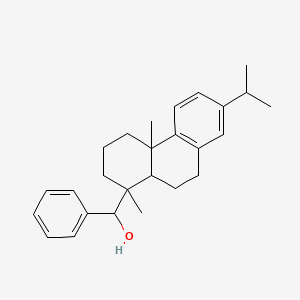

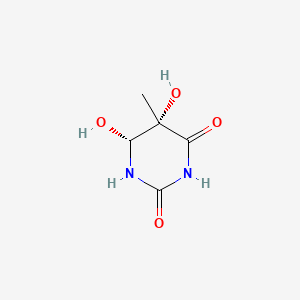
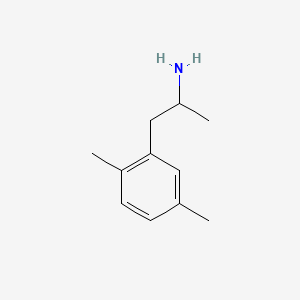


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
